molecular formula C14H10O2S B5044303 2-hydroxy-4-methyl-9H-thioxanthen-9-one

2-hydroxy-4-methyl-9H-thioxanthen-9-one

Cat. No.: B5044303
M. Wt: 242.29 g/mol
InChI Key: LHXGLTZNCXCSKG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzophenone with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to facilitate the formation of the thioxanthone core .

Industrial Production Methods

Industrial production methods for thioxanthones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species (ROS), which can induce various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photochemical and biological properties. Compared to other thioxanthones, it may exhibit different absorption spectra, reactivity, and biological activity, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2-hydroxy-4-methylthioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-8-6-9(15)7-11-13(16)10-4-2-3-5-12(10)17-14(8)11/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXGLTZNCXCSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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